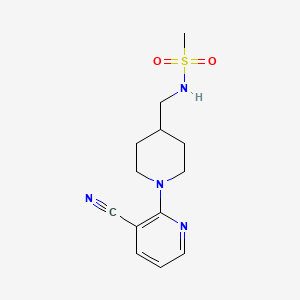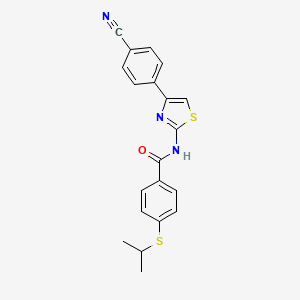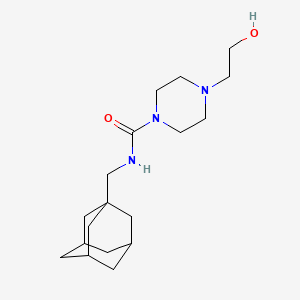
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
Mecanismo De Acción
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is separate from the glutamate binding site and reduces the activity of the receptor. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has been shown to have a number of biochemical and physiological effects in animal models. For example, it can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. It can also reduce the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in cellular signaling and has been implicated in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one in lab experiments is that it is a highly selective antagonist of mGluR5, which means that it does not affect other types of glutamate receptors. This allows researchers to study the specific effects of mGluR5 in neurological disorders. However, one limitation is that 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one. For example, studies could investigate the use of 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one in combination with other drugs or therapies for neurological disorders. Additionally, research could focus on developing more potent and selective mGluR5 antagonists that have improved solubility and bioavailability. Finally, studies could investigate the role of mGluR5 in other neurological disorders, such as Alzheimer's disease and schizophrenia.
Métodos De Síntesis
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one can be synthesized using a multi-step process involving the reaction of 2-methoxypyridine-4-carboxylic acid with 2-phenoxyethanol, followed by the addition of piperazine and acetic anhydride. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. For example, studies have shown that 1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one can improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-17-13-15(7-8-19-17)21-10-9-20(14-18(21)22)11-12-24-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPUWFUFLBMNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(2-phenoxyethyl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)

![2-(2,4-Dichlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2732520.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2732522.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2732524.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2732527.png)
![5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2732529.png)